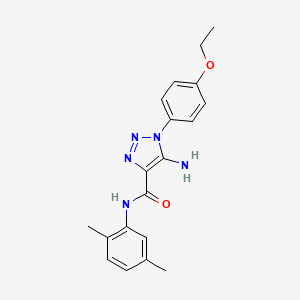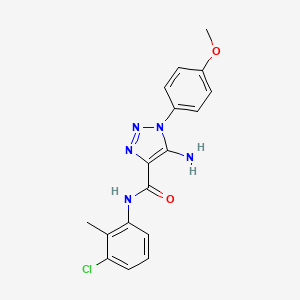![molecular formula C23H23NO3S B4667216 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4667216.png)
3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide
Descripción general
Descripción
3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity in the recreational drug market due to its potent psychedelic effects. However, in recent years, it has also gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways that regulate neuronal activity. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7. The exact mechanism of action of 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake, as well as changes in neuronal excitability and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide are similar to those of other psychedelic drugs, such as LSD and psilocybin. It can induce alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It has also been shown to increase heart rate, blood pressure, and body temperature, and can cause nausea, vomiting, and other physical symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide in lab experiments include its high potency, which allows for lower doses to be used, and its selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of using 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide in lab experiments include its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide, including:
1. Further studies on its mechanism of action and its effects on neuronal signaling pathways.
2. Exploration of its potential therapeutic applications in treating mental health disorders, such as depression, anxiety, and PTSD.
3. Investigation of its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes.
4. Development of safer and more selective analogs of 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide for use in research and potential therapeutic applications.
5. Long-term safety studies to determine the potential risks associated with the use of 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and PTSD. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that 3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide can induce a state of altered consciousness that may help individuals with mental health disorders gain new insights and perspectives on their condition.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-16-11-17(15-28-21-7-5-4-6-8-21)9-10-22(16)24-23(25)18-12-19(26-2)14-20(13-18)27-3/h4-14H,15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTAVUPXJAYHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-isopropoxybenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4667164.png)
![6-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4667177.png)

![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4667189.png)
![1-(3-fluorobenzoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4667192.png)
![1-[(4-bromo-3-chlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4667195.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667203.png)
![2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4667218.png)


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4667235.png)
![N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4667237.png)